![molecular formula C11H16N2 B2966294 [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine CAS No. 1540142-98-0](/img/structure/B2966294.png)
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1337788-51-8 . It has a molecular weight of 176.26 . The IUPAC name for this compound is cyclobutyl (3-methylpyridin-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine is 1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biased Agonism and Antidepressant-like Activity
One notable application in scientific research for a structurally similar compound to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" involves the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine. These derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity. Specifically, these compounds exhibit preferential ERK1/2 phosphorylation, highlighting their potential as promising drug candidates for depression. The lead structure within this series showcased robust stimulation of ERK1/2 phosphorylation in rat cortex and potent antidepressant-like efficacy in behavioral tests, suggesting its utility in developing new treatments for depressive disorders (Sniecikowska et al., 2019).
Asymmetric Synthesis and Chemical Modification
In the realm of chemical synthesis, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives similar to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" has been explored. This approach involves the reduction and hydrogenolysis of specific intermediates to yield diamine compounds, demonstrating the versatility of these structures in synthesizing complex organic molecules with potential biological applications (Froelich et al., 1996).
Ring Structure Analysis and Molecular Design
The analysis of cyclic compounds, including those related to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine," has contributed to understanding molecular design and structural analysis. Studies on compounds with similar ring structures have provided insights into their conformational preferences and potential interactions with biological targets, aiding in the design of more effective therapeutic agents (Wu et al., 2009).
Material Science and Catalysis
In material science and catalysis, compounds structurally related to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" have been utilized in developing new catalytic systems. For example, zinc(II) complexes bearing camphor-based iminopyridines have shown promise in ring-opening polymerization, indicating the potential of these structures in polymer science and engineering applications (Kwon et al., 2015).
Antimicrobial Activity
Research on novel azetidine derivatives, including compounds similar to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine," has demonstrated acceptable antibacterial and antifungal activities. These findings suggest the role of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rao et al., 2013).
Safety and Hazards
The safety information for [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine indicates that it has the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
[1-(3-methylpyridin-2-yl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-7-13-10(9)11(8-12)5-3-6-11/h2,4,7H,3,5-6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGVLBEWJLBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

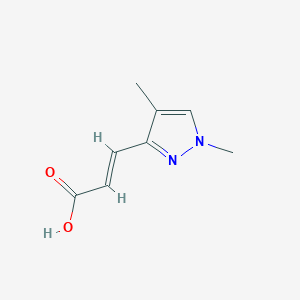
![N-cyclohexyl-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2966213.png)


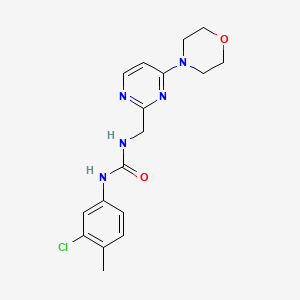
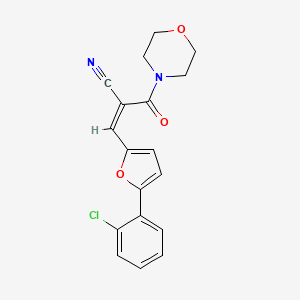
![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)
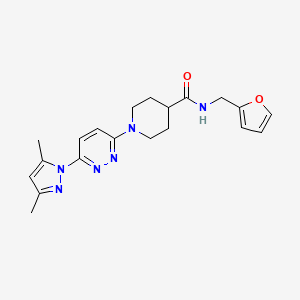
![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)


![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)
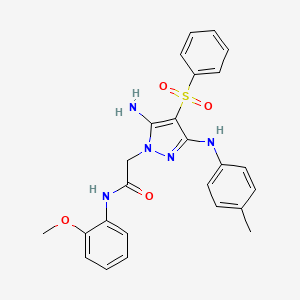
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)